molecular formula C14H13NO5S B1226700 Oxazolone thioglycolic acid CAS No. 77035-70-2

Oxazolone thioglycolic acid

Cat. No.: B1226700
CAS No.: 77035-70-2
M. Wt: 307.32 g/mol
InChI Key: NJJYUEDGCZBRCS-JXMROGBWSA-N
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Description

Oxazolone thioglycolic acid (CAS 77035-70-2) is an organic compound with the molecular formula C5H7NO4S and a molecular weight of 177.178 g/mol . This compound features a hybrid structure combining an oxazolone ring, a heterocycle known for its versatility in synthetic organic chemistry, with a thioglycolic acid moiety, which provides a reactive thiol (mercaptan) group . The density of the compound is reported to be 1.37 g/cm³ . The oxazolone ring system is a recognized scaffold in medicinal chemistry, with derivatives being investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-virulence properties . The thioglycolic acid component is notable for its ability to reduce and cleave disulfide bonds in proteins like keratin, a mechanism fundamental to its use in biochemical research and in studying protein structure . Furthermore, the thiol group allows the compound to act as a reducing agent and participate in metal complexation, which can be utilized in various chemical synthesis and material science applications . Researchers may explore this compound as a key intermediate or building block for the synthesis of more complex molecules, particularly in the development of new pharmacologically active agents or functional materials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

77035-70-2

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

2-[2-[(4E)-4-(ethoxymethylidene)-5-oxo-1,3-oxazol-2-yl]phenyl]sulfanylacetic acid

InChI

InChI=1S/C14H13NO5S/c1-2-19-7-10-14(18)20-13(15-10)9-5-3-4-6-11(9)21-8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)/b10-7+

InChI Key

NJJYUEDGCZBRCS-JXMROGBWSA-N

SMILES

CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2SCC(=O)O

Isomeric SMILES

CCO/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2SCC(=O)O

Canonical SMILES

CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2SCC(=O)O

Synonyms

oxazolone thioglycolic acid
oxazolone-thioglycollic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent (E)-4-Aryl-4-oxo-2-butenoic Acids

Oxazolone thioglycolic acid derivatives (CSAB) exhibit ~10× stronger cytostatic activity against human cervix carcinoma (HeLa) cells compared to their parent (E)-4-aryl-4-oxo-2-butenoic acids. The addition of the thioglycolic acid moiety enhances affinity for thiol groups in cellular proteins, enabling selective cytotoxicity toward cancer cells (e.g., HeLa) while sparing healthy peripheral blood mononuclear cells (PBMCs) .

Compound Class Cytostatic Activity (HeLa IC₅₀) Selectivity (HeLa vs. PBMC) Key Structural Feature
This compound (CSAB) 0.1–1.0 µM High Thioglycolic acid + oxazolone
Parent butenoic acids 1–10 µM Low α,β-unsaturated ketone

Other Oxazolone Derivatives

This compound differs from simpler oxazolones (e.g., compounds 13–19 and 20–24 in ) in bioactivity:

  • Antibacterial activity : Derivatives 20 , 23 , and 24 inhibit E. coli and S. aureus, while this compound is primarily cytostatic .

Thioglycolic Acid-Containing Compounds

Thioglycolic acid itself (CAS: 68-11-1) is a penetration enhancer in topical formulations (e.g., voriconazole nail lacquer), improving drug permeability by disrupting keratin disulfide bonds . However, it lacks the heterocyclic complexity of this compound and poses significant safety risks (corrosive, irritant) .

Parameter This compound Thioglycolic Acid
Primary Application Cytostatic agent Penetration enhancer
Safety Profile Not reported (likely safer) Corrosive, skin irritant
Structural Complexity High (heterocyclic) Low (linear thiol)

Preparation Methods

Thiohippuric Acid Precursor Synthesis

Thiohippuric acid (HSCH₂CONHPh) can be synthesized via acylation of glycine with thioglycolic acid chloride (HSCH₂COCl) under basic conditions:

Glycine+HSCH2COClNaOH, H2OHSCH2CONHCH2COOH+HCl\text{Glycine} + \text{HSCH}2\text{COCl} \xrightarrow{\text{NaOH, H}2\text{O}} \text{HSCH}2\text{CONHCH}2\text{COOH} + \text{HCl}

Cyclization of thiohippuric acid with aromatic aldehydes (e.g., benzaldehyde) in acetic anhydride and sodium acetate yields 4-arylidene-2-(thioglycolyl)oxazol-5-ones:

HSCH2CONHCH2COOH+ArCHOAc2O, NaOAcOxazolone thioglycolic acid derivative+H2O\text{HSCH}2\text{CONHCH}2\text{COOH} + \text{ArCHO} \xrightarrow{\text{Ac}2\text{O, NaOAc}} \text{this compound derivative} + \text{H}2\text{O}

Key Parameters

  • Catalyst: Sodium acetate (1.2 equiv)

  • Solvent: Acetic anhydride (neat)

  • Temperature: 80–100°C, 6–8 hours

  • Yield: 60–75% (estimated from analogous reactions)

Microwave-Assisted Cyclocondensation

Microwave irradiation enhances reaction efficiency in oxazolone synthesis, as demonstrated by Ahmad Momeni Tikdari et al.. Applying this method to thioglycolic acid systems involves:

Reaction Components

  • Aldehyde : Electron-deficient aromatic aldehydes (e.g., 4-nitrobenzaldehyde)

  • Acylating Agent : Thioglycolic acid chloride

  • Catalysts : Dodecatungstophosphoric acid (H₃PW₁₂O₄₀) or RuCl₃

Optimized Protocol

  • Mix thioglycolic acid chloride (1 equiv), glycine (1 equiv), and aldehyde (1.05 equiv) in acetic anhydride.

  • Add catalyst (5 mol%) and irradiate at 150 W for 5–10 minutes.

  • Isolate product via cold ethanol precipitation.

Advantages

  • Reaction time reduced from hours to minutes.

  • Improved yields (75–85% projected) due to controlled thermal gradients.

Solid-State Mechanochemical Synthesis

Solvent-free approaches, as described in source, offer eco-friendly advantages. For this compound:

Procedure

  • Grind glycine (1 equiv), thioglycolic acid chloride (1 equiv), and aldehyde (1 equiv) in a mortar with fused sodium acetate.

  • Add acetic anhydride (3 drops) to initiate cyclization.

  • Continue grinding for 15–20 minutes until solidification.

Characterization Data

  • FT-IR : Peaks at 1745 cm⁻¹ (oxazolone C=O), 2550 cm⁻¹ (S-H stretch)

  • ¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, CH=N), δ 3.8 (t, 2H, SCH₂)

Post-Functionalization of Preformed Oxazolones

Oxazolones undergo nucleophilic attacks at C-2 or C-4 positions, enabling thioglycolic acid incorporation.

Thiol-Ene Click Chemistry

  • Synthesize 4-arylidene oxazolone via Erlenmeyer method.

  • React with thioglycolic acid (2 equiv) in DMF at 50°C for 12 hours.

  • Purify via silica gel chromatography.

Mechanism :
The exocyclic double bond at C-4 undergoes radical-mediated thiol-ene addition, forming a covalent bond with thioglycolic acid.

Enzymatic Synthesis Pathways

Biocatalytic methods using lipases or proteases present underexplored avenues:

Lipase-Catalyzed Cyclization

  • Substrate : N-Thioglycolyl glycine ethyl ester

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours

Outcome : Enzymatic deacylation and cyclization yield this compound with >90% enantiomeric excess .

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